molecular formula C18H17N3O2S2 B2713921 N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034430-96-9

N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2713921
CAS RN: 2034430-96-9
M. Wt: 371.47
InChI Key: LVCJWYPGEVXFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MTA-TT, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family and has been synthesized through various methods, including the use of microwave irradiation and reaction with thiophene derivatives. In

Scientific Research Applications

Corrosion Inhibition

One application of nicotinamide derivatives is in corrosion inhibition. A study by Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. These inhibitors were found to suppress both anodic and cathodic processes and behave as mixed-type corrosion inhibitors, highlighting their potential in protecting metals against corrosion in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).

Antimicrobial and Antifungal Activities

Nicotinamide derivatives have also been shown to possess antimicrobial and antifungal activities. Moustafa et al. (2018) synthesized a series of linear dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide, which exhibited good antimicrobial activity against various bacteria and fungi. This suggests the potential use of nicotinamide derivatives as antimicrobial agents in medical and agricultural applications (Moustafa et al., 2018).

Electrochemical Behavior

Research on the electrochemical behavior of nicotinamide at carbon paste electrodes modified with macrocyclic compounds shows potential for analytical applications, particularly in the detection and quantification of nicotinamide and related compounds in pharmaceutical preparations. Kotkar and Srivastava (2008) found that modified electrodes exhibited enhanced voltammetric responses, indicating their usefulness in electrochemical sensors and analytical techniques (Kotkar & Srivastava, 2008).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-4-2-6-14-15(11)20-18(25-14)21-16(22)13-5-3-8-19-17(13)23-12-7-9-24-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCJWYPGEVXFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N=CC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.